molecular formula C8H7BrN2 B2875763 4-Bromo-1H-indol-5-amine CAS No. 176713-32-9

4-Bromo-1H-indol-5-amine

Cat. No. B2875763
CAS RN: 176713-32-9
M. Wt: 211.062
InChI Key: SWHSDPBTUKCMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1H-indol-5-amine, also known as 5-Amino-4-bromo-1H-indole, is a compound with the molecular weight of 211.06 . It is a white to yellow solid at room temperature . This compound has been used in research and development .


Molecular Structure Analysis

Indole derivatives, including 4-Bromo-1H-indol-5-amine, are aromatic compounds that contain a benzenoid nucleus and have 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .


Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The regiochemistry is usually as shown, except where R3 is an electron-withdrawing group, in which case a 4-substituted indole is the main product .


Physical And Chemical Properties Analysis

4-Bromo-1H-indol-5-amine is a white to yellow solid at room temperature . It has a molecular weight of 211.06 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, including 4-Bromo-1H-indol-5-amine, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties make them effective in combating various types of cancer cells .

Antimicrobial Applications

Indole derivatives have shown potential in combating microbes . This makes 4-Bromo-1H-indol-5-amine a potential candidate for the development of new antimicrobial drugs .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This wide range of biological activities makes 4-Bromo-1H-indol-5-amine a compound of interest in pharmaceutical research .

Development of Reversible/Irreversible Pan-HER Inhibitors

N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine has been discovered as an effective molecular skeleton to develop reversible/irreversible pan-HER inhibitors . This suggests that 4-Bromo-1H-indol-5-amine could be used in the development of new drugs for the treatment of diseases related to the human epidermal growth factor receptor (HER).

Anti-HIV Applications

Indole derivatives, including 4-Bromo-1H-indol-5-amine, have shown potential as anti-HIV agents . This opens up possibilities for the use of 4-Bromo-1H-indol-5-amine in the development of new anti-HIV drugs .

Future Directions

Indole derivatives, including 4-Bromo-1H-indol-5-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

4-bromo-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHSDPBTUKCMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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